molecular formula C10H7F3N2O B1422684 2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one CAS No. 1333936-39-2

2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one

Cat. No.: B1422684
CAS No.: 1333936-39-2
M. Wt: 228.17 g/mol
InChI Key: TXPTYBILHJJZGF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one (CAS: 1797079-01-6) is a fluorinated heterocyclic molecule with the molecular formula C₁₀H₄F₆N₂O and a molecular weight of 282.14 g/mol. Its structure features a trifluoroacetyl group attached to a 3-methylimidazo[1,5-a]pyridine scaffold, a configuration that enhances its electronic and steric properties. Fluorination at the acetyl position increases metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications .

The compound was previously available through suppliers like CymitQuimica but is currently listed as discontinued across all batch sizes (1g–10g) .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methylimidazo[1,5-a]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-6-14-8(9(16)10(11,12)13)7-4-2-3-5-15(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPTYBILHJJZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one typically involves the reaction of 3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one with 4-methylpyridin-2-amine. This one-pot synthesis provides multiple intermolecular non-covalent interactions, which are crucial for the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one are diverse and can be categorized into several key areas:

Medicinal Chemistry

This compound is being explored as a potential drug candidate due to its unique structural characteristics. Its imidazo[1,5-a]pyridine structure is associated with various pharmacological properties:

  • Antimicrobial Activity : Investigated for efficacy against bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest potential in targeting cancer cells through specific molecular interactions.

Biological Research

Research into the biological activities of this compound is ongoing. Key areas include:

  • Mechanism of Action : The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with hydrophobic pockets in proteins or enzymes.
  • Interaction Studies : Understanding how this compound interacts with biological targets is crucial for determining its therapeutic viability.

Materials Science

In addition to biological applications, this compound may also find uses in materials science:

  • Advanced Materials Development : The unique properties of the trifluoromethyl group can enhance material performance in various applications.
  • Agrochemicals : Potential applications in developing new agrochemical products that leverage its chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and imidazo[1,5-a]pyridine moiety contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications
2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one (Target) C₁₀H₄F₆N₂O 3-Methyl 282.14 High lipophilicity; potential drug scaffold
2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one C₁₀H₃F₉N₂O 3-Trifluoromethyl 330.13 Enhanced electronegativity; improved metabolic stability
2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one C₁₃H₁₀F₆N₂O 3-(2-Methylpropyl) 324.23 Increased lipophilicity; extended pharmacokinetic half-life
2,2,2-Trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one C₇H₅F₃IN₃O 7-Iodo 355.04 Heavy atom for crystallography/radiolabeling
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one C₁₁H₈F₃NO 1-Methylindole 227.18 Intermediate in indole-based drug synthesis

Substituent Effects on Electronic and Steric Properties

  • 3-Methyl vs. 3-Trifluoromethyl :
    The 3-trifluoromethyl analogue (CAS: 1797079-01-6) exhibits stronger electron-withdrawing effects compared to the 3-methyl group in the target compound. This enhances resistance to oxidative degradation, a critical factor in drug design .
  • 7-Iodo Substituent :
    The iodine atom in the pyrazoloimidazole analogue introduces a heavy atom, facilitating X-ray crystallographic studies and radiolabeling applications .

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity :
    The 3-(2-methylpropyl) derivative (logP estimated >3.5) is significantly more lipophilic than the target compound (logP ~2.8), enhancing membrane permeability but possibly reducing aqueous solubility .
  • Metabolic Stability : Fluorinated derivatives (e.g., 3-trifluoromethyl) demonstrate superior metabolic stability due to reduced cytochrome P450 interactions, whereas methyl groups are more susceptible to oxidation .

Biological Activity

2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H6F3N3O
  • Molecular Weight : 201.15 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

The biological activity of this compound is primarily attributed to its interaction with various protein kinases. Protein kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. Abnormal kinase activity is associated with numerous diseases, including cancer. By selectively inhibiting specific kinases, this compound may exert therapeutic effects against such conditions .

Therapeutic Applications

Research indicates that compounds similar to this compound have been evaluated for their potential as:

  • Anticancer Agents : Inhibitors targeting AXL and c-MET kinases have shown promise in preclinical studies for various cancer types .
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Activity

A study explored the efficacy of imidazo[1,5-a]pyridine derivatives in inhibiting cancer cell proliferation. The results demonstrated that these compounds could effectively inhibit the growth of several cancer cell lines by targeting specific kinase pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antibacterial activity of synthesized derivatives related to imidazo[1,5-a]pyridine. The findings indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study employed various assays to evaluate minimum inhibitory concentrations (MIC) and established a structure-activity relationship (SAR) that guided further synthetic efforts .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathway/OrganismObserved EffectReference
AnticancerAXL and c-MET kinase inhibitionReduced cell proliferation
AntimicrobialStaphylococcus aureusMIC values indicating effective inhibition
AntimicrobialEscherichia coliMIC values indicating effective inhibition

Table 2: Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityRemarks
Imidazo[1,5-a]pyridine derivativeKinase inhibitionPromising anticancer properties
Triazole derivativesAntibacterial activityEffective against specific pathogens

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one, and how can reaction yields be optimized?

  • Answer : A two-step approach is commonly employed: (i) Synthesis of the imidazo[1,5-a]pyridine core via cyclization of appropriate precursors (e.g., 3-methylimidazo derivatives), followed by (ii) trifluoroacetylation using trifluoroacetic anhydride (TFAA) in dry dichloromethane (DCM) at low temperatures (-15°C). Dropwise addition of reagents and strict temperature control minimize side reactions, improving yields (up to 92% reported for analogous compounds) . Purification via aqueous washes and sodium sulfate drying ensures high purity.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical. The trifluoromethyl group shows a distinct 19F^{19}\text{F} signal near δ = -71 ppm, while the imidazo[1,5-a]pyridine protons appear as multiplet patterns (e.g., 7.8–7.4 ppm for aromatic protons) .
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths (e.g., C–C ≈ 1.49 Å) and angles. ORTEP-3 can generate graphical representations of thermal ellipsoids for structural clarity .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Answer : The compound is a solid at room temperature (melting point data not explicitly reported but inferred to be >150°C based on analogs). It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DCM, DMSO). Stability under ambient conditions is moderate, but storage in inert atmospheres (argon) at -20°C is recommended to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can reaction mechanisms involving electrophilic substitution at the imidazo[1,5-a]pyridine core be analyzed?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. The C1 position of the imidazo[1,5-a]pyridine is electrophilic due to conjugation with the trifluoromethyl group. Kinetic studies (e.g., monitoring reaction progress via 19F^{19}\text{F} NMR) can validate computational predictions .

Q. What challenges arise in refining crystallographic data for this compound, and how can SHELX software address them?

  • Answer : Challenges include high thermal motion in the trifluoromethyl group and potential twinning. SHELXL’s restraints (e.g., DFIX for bond lengths, SIMU for thermal motion) improve refinement accuracy. For twinned data, the TWIN/BASF commands in SHELXL enable dual-domain modeling. R factors <0.07 are achievable with high-resolution data (≤1.0 Å) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

  • Answer : Tools like SwissADME calculate logP (~2.1, indicating moderate lipophilicity) and topological polar surface area (TPSA ~50 Ų, suggesting moderate membrane permeability). Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) can assess binding affinity, guided by the compound’s heterocyclic rigidity and fluorine interactions .

Q. What strategies resolve contradictions between purity assays (e.g., HPLC vs. elemental analysis)?

  • Answer : Discrepancies may arise from residual solvents or hygroscopicity. Cross-validation via:

  • HPLC (C18 column, acetonitrile/water gradient).
  • Elemental analysis (matching calculated vs. observed C, H, N within ±0.4%).
  • Karl Fischer titration (quantify water content).
    Adjust drying protocols (e.g., vacuum desiccation) to address inconsistencies .

Q. How does the compound’s reactivity compare to non-fluorinated analogs in nucleophilic substitution reactions?

  • Answer : The electron-withdrawing trifluoromethyl group activates the ketone toward nucleophilic attack (e.g., Grignard reagents). Rate enhancements of 3–5× are observed compared to non-fluorinated analogs. Hammett studies (σₚ ≈ 0.54 for CF₃) correlate with experimental kinetic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one

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